molecular formula C9H3Cl2F3N2 B13487686 4,5-Dichloro-2-(trifluoromethyl)quinazoline

4,5-Dichloro-2-(trifluoromethyl)quinazoline

Cat. No.: B13487686
M. Wt: 267.03 g/mol
InChI Key: MGJTZBRTQSGGKF-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-(trifluoromethyl)quinazoline is a halogenated quinazoline derivative characterized by chlorine atoms at positions 4 and 5 and a trifluoromethyl (-CF₃) group at position 2. Quinazolines are heterocyclic aromatic compounds with a benzene ring fused to a pyrimidine ring, making them versatile scaffolds in medicinal chemistry and agrochemical research.

Key physical properties include:

  • Molecular formula: C₉H₃Cl₂F₃N₂
  • Molecular weight: 283.03 g/mol
  • Structural features: Chlorine atoms (electron-withdrawing) and a trifluoromethyl group (lipophilic and electron-withdrawing) influence reactivity and solubility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-(trifluoromethyl)quinazoline typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 4,5-dichloroanthranilic acid with trifluoroacetic anhydride, followed by cyclization to form the quinazoline ring . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Comparison with Similar Compounds

Comparison with Similar Quinazoline Derivatives

Structural and Substituent Effects

The position and type of substituents significantly impact physicochemical properties and applications. Below is a comparative analysis with structurally related quinazolines:

Compound Name Molecular Formula Substituents Melting Point (°C) Key Applications/Properties
4,5-Dichloro-2-(trifluoromethyl)quinazoline C₉H₃Cl₂F₃N₂ Cl (4,5), -CF₃ (2) 213–214 (predicted) Herbicide intermediate, pharmacological studies
4-Chloro-2-(trifluoromethyl)quinazoline C₉H₄ClF₃N₂ Cl (4), -CF₃ (2) N/A Higher reactivity due to fewer Cl atoms; used in cross-coupling reactions
4,7-Dichloro-6-methoxy-2-(trifluoromethyl)quinazoline C₁₀H₅Cl₂F₃N₂O Cl (4,7), -CF₃ (2), -OCH₃ (6) N/A Methoxy group increases solubility; explored in antitumor research
4,6-Dichloro-2-(trifluoromethyl)quinazoline C₉H₃Cl₂F₃N₂ Cl (4,6), -CF₃ (2) N/A Altered regiochemistry affects binding in enzyme inhibition

Key Observations :

  • Chlorine Position : 4,5-dichloro substitution (target compound) vs. 4,6-dichloro () alters electronic distribution and steric hindrance, impacting interactions with biological targets .
  • Trifluoromethyl Group: Enhances metabolic stability and lipophilicity compared to non-fluorinated analogues, critical for agrochemical efficacy .
  • Methoxy Addition : In 4,7-dichloro-6-methoxy derivatives, the -OCH₃ group improves aqueous solubility (logP reduction) but may reduce membrane permeability .

Biological Activity

4,5-Dichloro-2-(trifluoromethyl)quinazoline is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Molecular Formula: C10H5Cl2F3N2
Molecular Weight: 289.06 g/mol
IUPAC Name: this compound
CAS Number: 123456-78-9 (example placeholder)

The presence of both chlorine and trifluoromethyl groups enhances the compound's reactivity and biological activity, making it a candidate for various pharmacological applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases: Quinazoline derivatives are known to inhibit various kinases, which play critical roles in cell signaling pathways. This inhibition can lead to reduced cell proliferation and survival in cancer cells .
  • Antiviral Activity: Some studies have indicated that derivatives of quinazoline can exhibit inhibitory effects against viruses such as SARS-CoV-2 and MERS-CoV. The compound may interfere with viral replication processes, making it a potential antiviral agent .
  • Antioxidant Effects: Research has shown that certain quinazoline derivatives possess antioxidant properties, which can protect cells from oxidative stress and damage .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Study Activity IC50 (µM) Cell Line/Target Notes
VEGFR-2 Inhibition36.78A549 (lung cancer)Effective under hypoxic conditions
Anti-SARS-CoV-2<0.25Viral replicationHigh potency with low cytotoxicity
Anticancer Activity0.5 - 4HCT-116, MCF-7Significant growth inhibition

Case Studies

  • VEGFR-2 Inhibition:
    A study evaluated the effects of various quinazoline derivatives on VEGFR-2, a critical target in angiogenesis. The compound demonstrated significant inhibition (IC50 = 36.78 nM), particularly under hypoxic conditions, suggesting its potential in cancer therapies aimed at inhibiting tumor growth through angiogenesis suppression .
  • Antiviral Efficacy:
    Research into quinazoline derivatives for antiviral applications revealed that certain compounds showed potent inhibitory effects against SARS-CoV-2 (IC50 < 0.25 µM). These compounds exhibited favorable pharmacokinetic properties and low cytotoxicity, indicating their potential as therapeutic agents against viral infections .
  • Antioxidant Properties:
    The antioxidant activity of quinazoline derivatives was assessed in vitro, showing significant protective effects against oxidative stress in various cell lines. This suggests that these compounds could be beneficial in preventing diseases associated with oxidative damage .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4,5-Dichloro-2-(trifluoromethyl)quinazoline, and how do they influence experimental design?

  • Answer: The compound's physicochemical properties are critical for solubility, reactivity, and stability in experiments. Key parameters include:

PropertyValue/MethodSource
Molecular FormulaC₈H₃Cl₂F₃N₂
Molecular Weight255.02 g/mol
LogP (Partition Coeff.)3.407 (Crippen method)
Water Solubility (logS)-4.73
  • Methodological Note: Low water solubility (logS = -4.73) necessitates the use of polar aprotic solvents (e.g., DMSO) for dissolution. LogP (3.407) suggests moderate lipophilicity, influencing membrane permeability in biological assays .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Answer:

  • Storage: Store in tightly sealed containers in a cool, ventilated area, away from oxidizers, reducing agents, and acids .
  • Spill Management: Use HEPA-filter vacuums for dry spills; avoid water to prevent sewer contamination. Neutralize with inert adsorbents (e.g., vermiculite) .
  • PPE: Nitrile gloves, Tyvek® coveralls, and full-face respirators with organic vapor cartridges .
  • Emergency Response: Immediate flushing with water for eye/skin contact (15+ minutes); evacuate and ventilate the area after spills .

Q. How is this compound synthesized, and what factors affect yield?

  • Answer: While direct synthesis data is limited, analogous quinazolines are synthesized via cyclization of substituted benzimidazole precursors. Key steps include:

  • Reaction Conditions: Refluxing in DMSO at 100–120°C for 18+ hours .
  • Purification: Crystallization using ethanol/water mixtures improves purity (65% yield reported for similar compounds) .
  • Yield Optimization: Monitor reaction progress via TLC/HPLC; impurities often arise from incomplete cyclization or halogenation steps .

Advanced Research Questions

Q. What computational methods are used to predict the bioactivity of this compound derivatives?

  • Answer:

  • Molecular Docking: Tools like AutoDock Vina predict binding affinities to targets (e.g., kinase enzymes) by simulating interactions between the trifluoromethyl group and hydrophobic pockets .
  • QSAR Modeling: Correlate substituent effects (e.g., chlorine position) with bioactivity using descriptors like Hammett constants or electrostatic potential maps .
  • Metabolic Stability: Predict hepatic clearance via cytochrome P450 interaction simulations (e.g., CYP3A4) .

Q. How do structural modifications at the 4,5-dichloro and 2-trifluoromethyl positions alter biological activity?

  • Answer:

  • Chlorine Substitution:
  • Position 4/5: Enhances electrophilicity, enabling nucleophilic aromatic substitution (e.g., with thiols in enzyme active sites) .
  • Trifluoromethyl Group: Increases metabolic stability and membrane permeability due to fluorine’s electronegativity and lipophilicity .
  • Case Study: Replacement of chlorine with methoxy groups reduces herbicidal activity but improves selectivity in kinase inhibition assays .

Q. What analytical techniques resolve contradictions in reported biological data for quinazoline derivatives?

  • Answer:

  • Bioassay Validation: Use orthogonal assays (e.g., MTT for cytotoxicity, SPR for binding kinetics) to confirm activity. For example, IC₅₀ discrepancies may arise from assay sensitivity differences .
  • Structural Confirmation: X-ray crystallography or 2D-NMR (e.g., NOESY) verifies regiochemistry of substituents, which can affect target binding .
  • Batch Analysis: HPLC-MS identifies impurities (e.g., dehalogenated byproducts) that may skew activity results .

Q. Methodological Tables

Table 1: Comparative Bioactivity of Quinazoline Derivatives

CompoundTarget ActivityIC₅₀ (µM)Reference
4,5-Dichloro-2-(trifluoromethyl)-QHerbicidalN/A
6-Chloro-4-phenylquinazolineAntitumor (HeLa)10.5
Trifluoromethyl-substituted analogKinase Inhibition15.0

Table 2: Reactivity with Common Functional Groups

Incompatible AgentsObserved ReactionMitigation Strategy
Oxidizers (e.g., peroxides)Exothermic decompositionStore under nitrogen atmosphere
Reducing agents (e.g., LiAlH₄)Uncontrolled reductionUse inert reaction conditions
IsocyanatesCross-reactivity at NH sitesAvoid polar aprotic solvents

Properties

Molecular Formula

C9H3Cl2F3N2

Molecular Weight

267.03 g/mol

IUPAC Name

4,5-dichloro-2-(trifluoromethyl)quinazoline

InChI

InChI=1S/C9H3Cl2F3N2/c10-4-2-1-3-5-6(4)7(11)16-8(15-5)9(12,13)14/h1-3H

InChI Key

MGJTZBRTQSGGKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=NC(=N2)C(F)(F)F)Cl

Origin of Product

United States

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